7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of a chlorine atom at the 7th position and the 1,1-dioxide functional group contributes to its unique chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the desired benzothiadiazine ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiadiazines, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in organic reactions.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets:
Potassium Channels: The compound acts as an activator of potassium channels, leading to hyperpolarization of cell membranes and subsequent physiological effects.
AMPA Receptors: It functions as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions.
Enzyme Inhibition: Inhibits various enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine structure.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine core, widely used in the treatment of hypertension.
Uniqueness
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological targets makes it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFVPYLRSLZQGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618583 | |
Record name | 7-Chloro-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22503-74-8 | |
Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22503-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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